molecular formula C11H16N2O2 B10894651 N-cyclopentyl-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-cyclopentyl-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10894651
M. Wt: 208.26 g/mol
InChI Key: HJCYGKSXQDUUPJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-4,5-dimethyl-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of cyclopentyl and dimethyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4,5-dimethyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.

    Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of strong bases like sodium hydride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an appropriate amine, such as dimethylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-4,5-dimethyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4,5-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopentyl and dimethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4,5-dimethyl-1,2-oxazole-5-carboxamide
  • N-cyclopentyl-4,5-dimethyl-1,2-oxazole-3-carboxylic acid
  • N-cyclopentyl-4,5-dimethyl-1,2-oxazole-3-thiol

Uniqueness

N-cyclopentyl-4,5-dimethyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopentyl and dimethyl groups enhances its stability and reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-cyclopentyl-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H16N2O2/c1-7-8(2)15-13-10(7)11(14)12-9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,12,14)

InChI Key

HJCYGKSXQDUUPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2CCCC2)C

Origin of Product

United States

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